An In-depth Technical Guide to the Chemical Properties and Structure of 2-Ethylfenchol
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Ethylfenchol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Ethylfenchol, a tertiary alcohol known for its characteristic earthy and camphoraceous aroma. The document details its physicochemical properties, provides hypothetical yet detailed experimental protocols for its synthesis and characterization, and includes visualizations of its chemical structure and analytical workflow. This guide is intended to serve as a valuable resource for professionals in the fields of chemistry, fragrance science, and drug development who require a thorough understanding of this compound.
Chemical Identity and Properties
2-Ethylfenchol, also known as 2-ethyl-1,3,3-trimethyl-2-norbornanol, is a synthetic fragrance and flavor ingredient.[1][2] It is a derivative of fenchol, a bicyclic monoterpenoid. The presence of an ethyl group at the C2 position and a hydroxyl group makes it a tertiary alcohol.[3]
Chemical Structure
The molecular structure of 2-Ethylfenchol is characterized by a bicyclo[2.2.1]heptane (norbornane) skeleton. The key structural features include an ethyl group and a hydroxyl group attached to the same carbon atom (C2), and three methyl groups at positions C1 and C3.
Caption: 2D representation of the 2-Ethylfenchol chemical structure.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Ethylfenchol is presented in the table below. These properties are crucial for its application in various formulations and for predicting its behavior in different chemical environments.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O | [1][4] |
| Molecular Weight | 182.30 g/mol | [3][4] |
| CAS Number | 18368-91-7 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Earthy, camphoraceous, with woody and pine notes | [4][5] |
| Boiling Point | 105 °C @ 15 mmHg; 232 °C @ 760 mmHg | [1][3] |
| Density | 0.956 g/mL at 25 °C | [3] |
| Refractive Index | 1.482 @ 20 °C | [3] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [3][4] |
| Solubility | Soluble in alcohol and fixed oils; insoluble in water. | [1] |
| logP (o/w) | 3.440 (estimated) | [1] |
| SMILES | CCC1(O)C(C)(C)[C@@H]2CC[C@@]1(C)C2 | [3] |
| InChI | 1S/C12H22O/c1-5-12(13)10(2,3)9-6-7-11(12,4)8-9/h9,13H,5-8H2,1-4H3/t9-,11+,12?/m1/s1 | [3] |
Experimental Protocols
This section outlines representative experimental protocols for the synthesis and characterization of 2-Ethylfenchol. These protocols are based on standard organic chemistry methodologies and information available for related compounds.
Synthesis of 2-Ethylfenchol via Grignard Reaction
A common and effective method for the synthesis of tertiary alcohols like 2-Ethylfenchol is the Grignard reaction, involving the addition of an organomagnesium halide to a ketone. In this case, fenchone (B1672492) serves as the ketone precursor and ethylmagnesium bromide as the Grignard reagent.
| Step | Procedure |
| 1. Preparation of Grignard Reagent | In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Suspend the magnesium in anhydrous diethyl ether under a nitrogen atmosphere. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the stirred suspension. The reaction is initiated, and the mixture is refluxed to ensure the complete formation of ethylmagnesium bromide. |
| 2. Reaction with Fenchone | Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of fenchone in anhydrous diethyl ether dropwise from the dropping funnel over a period of 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. |
| 3. Quenching and Workup | Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. |
| 4. Purification | Filter the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 2-Ethylfenchol. |
Characterization of 2-Ethylfenchol
The identity and purity of the synthesized 2-Ethylfenchol can be confirmed using various spectroscopic techniques.
| Technique | Methodology |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., hexane (B92381) or ethanol). Instrumentation: Use a GC system equipped with a mass spectrometer detector and a suitable capillary column (e.g., HP-5MS). GC Conditions: Set the injector temperature to 250 °C. Use a temperature program for the oven, for example, starting at 60 °C and ramping up to 240 °C at a rate of 3 °C/min. MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400. Data Analysis: Identify the 2-Ethylfenchol peak based on its retention time and compare the obtained mass spectrum with reference spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer. Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to confirm the presence of ethyl and methyl groups and the overall proton environment. Analyze the chemical shifts in the ¹³C NMR spectrum to identify all 12 carbon atoms in the molecule, including the quaternary carbon bearing the hydroxyl group. |
| Infrared (IR) Spectroscopy | Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates. Instrumentation: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Data Analysis: Identify the characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ indicates the O-H stretching of the alcohol. Strong C-H stretching bands will be observed around 2950-2850 cm⁻¹. The C-O stretching band is expected in the 1200-1000 cm⁻¹ region. |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2-Ethylfenchol.
Caption: Workflow for the synthesis of 2-Ethylfenchol.
Characterization Workflow
The logical flow for the characterization of the synthesized 2-Ethylfenchol is depicted below.
Caption: Workflow for the characterization of 2-Ethylfenchol.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and proposed methodologies for the synthesis and characterization of 2-Ethylfenchol. The compiled data and protocols offer a solid foundation for researchers and professionals working with this compound. The provided visualizations aim to simplify the understanding of its structure and the workflows involved in its preparation and analysis.
References
- 1. Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Ethylphenol(90-00-6) IR Spectrum [chemicalbook.com]
- 3. 2-Ethylphenol(90-00-6) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Phenol, 2-ethyl- [webbook.nist.gov]
